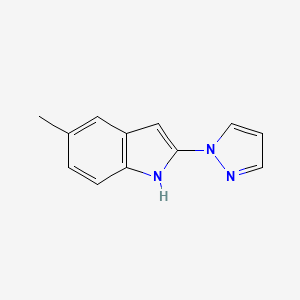

5-methyl-2-pyrazol-1-yl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

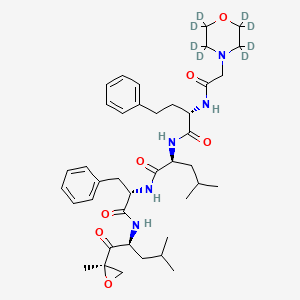

“5-methyl-2-pyrazol-1-yl-1H-indole” is a compound that contains a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “5-methyl-2-pyrazol-1-yl-1H-indole” consists of a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

The specific chemical reactions involving “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents : Novel indole derivatives linked to the pyrazole moiety have shown significant anticancer activity against various human cancer cell lines, including colorectal, breast, liver, and lung carcinoma. Compounds like 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide demonstrated excellent anticancer inhibition, particularly against liver carcinoma (Hassan et al., 2021).

Molecular Docking Studies : Synthesized compounds, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, have been studied for binding interactions with target proteins like EGFR, indicating potential applications in drug discovery (Reddy et al., 2022).

Synthesis of Potential Anticancer Agents : Indolyl pyrazole scaffolds have been synthesized as potential anticancer agents, with some derivatives showing moderate activity against lung cancer cell lines (Gaddam et al., 2020).

Antibacterial and Anticancer Agents : Novel indole analogs, such as 5-substituted-1-methyl/ethyl-3-((5-methyl-1-(morpholino/piperazinmethyl)-1H-pyrazol-3-yl)-imino)indolin-2-one, have shown promising antibacterial and anticancer properties (Padmaja et al., 2022).

Evaluation of Cancer Inhibitory Activity : Derivatives like 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one have been evaluated for their antitumor activity against various cancer cells, suggesting their potential as lung cancer inhibitory agents (Jing et al., 2012).

Pyrazolinyl-Indole Derivatives as EGFR Inhibitors : Pyrazolinylindoles have demonstrated cytotoxic activities against multiple cancer types and have been studied as potential epidermal growth factor receptor (EGFR) inhibitors (Khalilullah et al., 2022).

Antihyperglycemic Activity : Certain pyrazoles containing indole and thiazole motifs have shown significant antihyperglycemic activity, presenting potential therapeutic applications for diabetes (Sravanthi et al., 2017).

Tubulin Polymerization Inhibitors : 1-methyl-1H-indole-pyrazoline hybrids have been evaluated as potential tubulin polymerization inhibitors, showing potent inhibitory effects on cancer cell growth (Zhang et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-methyl-2-pyrazol-1-yl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-3-4-11-10(7-9)8-12(14-11)15-6-2-5-13-15/h2-8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVKTBSNTUPMSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)